
Dibutyl (2-oxo-2-phenylethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(Dibutoxyphosphinyl)acetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of a dibutoxyphosphinyl group attached to the alpha position of the acetophenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Dibutoxyphosphinyl)acetophenone typically involves the reaction of acetophenone with dibutoxyphosphinyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for alpha-(Dibutoxyphosphinyl)acetophenone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(Dibutoxyphosphinyl)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dibutoxyphosphinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation would yield phosphine oxides, while reduction would produce alcohols.
Aplicaciones Científicas De Investigación
Alpha-(Dibutoxyphosphinyl)acetophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of alpha-(Dibutoxyphosphinyl)acetophenone involves its interaction with specific molecular targets. The dibutoxyphosphinyl group can interact with enzymes or proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Acetophenone: A simpler analog without the dibutoxyphosphinyl group.
Phenylacetone: Similar structure but with a different functional group.
Benzylacetone: Another related compound with a different substitution pattern.
Uniqueness
Alpha-(Dibutoxyphosphinyl)acetophenone is unique due to the presence of the dibutoxyphosphinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.
Propiedades
Número CAS |
1034-94-2 |
|---|---|
Fórmula molecular |
C16H25O4P |
Peso molecular |
312.34 g/mol |
Nombre IUPAC |
2-dibutoxyphosphoryl-1-phenylethanone |
InChI |
InChI=1S/C16H25O4P/c1-3-5-12-19-21(18,20-13-6-4-2)14-16(17)15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3 |
Clave InChI |
LKHCDZRTGBRUCG-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(CC(=O)C1=CC=CC=C1)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


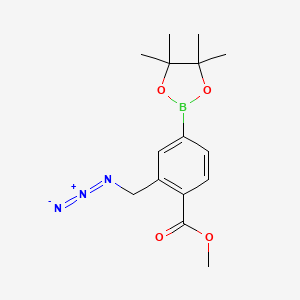
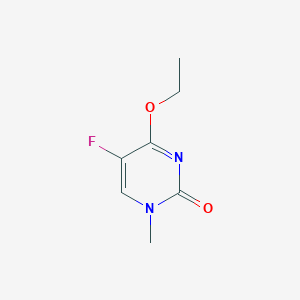

![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1A)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-2-thiazolamine](/img/structure/B14746690.png)
![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
amino}methyl)biphenyl-2-ol](/img/structure/B14746698.png)
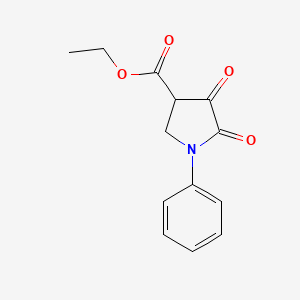
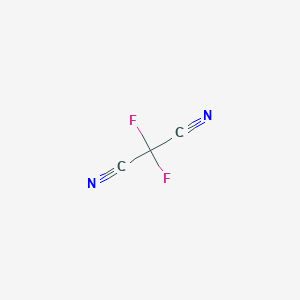
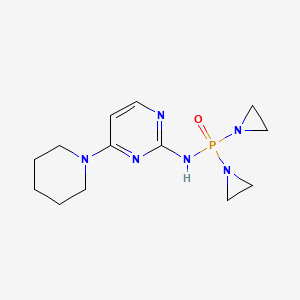

![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane](/img/structure/B14746729.png)

![(3S,5S)-[6]-Gingerdiol](/img/structure/B14746741.png)
![Naphtho[1,2-D][1,2]oxazole](/img/structure/B14746756.png)
